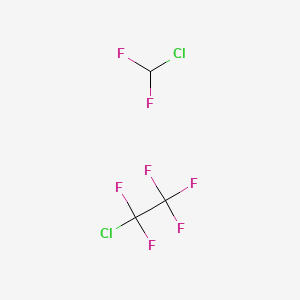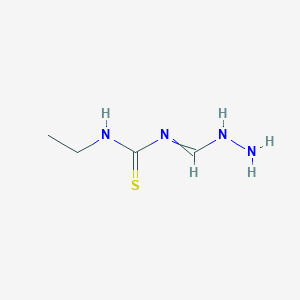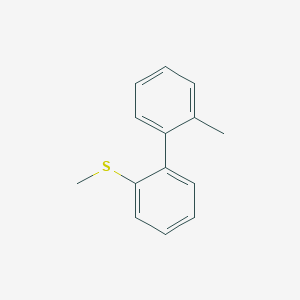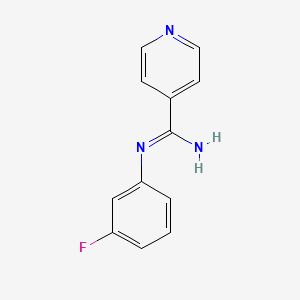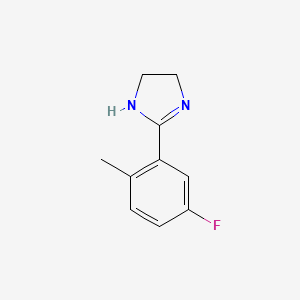![molecular formula C18H12FN B13423360 11-fluoro-7-methylbenzo[c]acridine CAS No. 439-25-8](/img/structure/B13423360.png)
11-fluoro-7-methylbenzo[c]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Fluoro-7-methylbenzo[c]acridine is a chemical compound with the molecular formula C18H12FN. It belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 11-fluoro-7-methylbenzo[c]acridine typically involves multi-step organic reactions. One common synthetic route includes the fluorination of 7-methylbenzo[c]acridine using a fluorinating agent under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .
Analyse Chemischer Reaktionen
11-Fluoro-7-methylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
11-Fluoro-7-methylbenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 11-fluoro-7-methylbenzo[c]acridine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It may also inhibit enzymes involved in DNA replication and repair, leading to cytotoxic effects on cancer cells .
Vergleich Mit ähnlichen Verbindungen
11-Fluoro-7-methylbenzo[c]acridine can be compared with other acridine derivatives such as:
Acridine Orange: Known for its use as a fluorescent dye and antimicrobial agent.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An antiseptic and antibacterial agent used in wound care.
The uniqueness of this compound lies in its specific fluorine and methyl substitutions, which may confer distinct biological activities and chemical properties compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
439-25-8 |
|---|---|
Molekularformel |
C18H12FN |
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
11-fluoro-7-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H12FN/c1-11-13-7-4-8-16(19)18(13)20-17-14(11)10-9-12-5-2-3-6-15(12)17/h2-10H,1H3 |
InChI-Schlüssel |
BYAVSYPENIKIBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=C(C2=NC3=C1C=CC4=CC=CC=C43)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



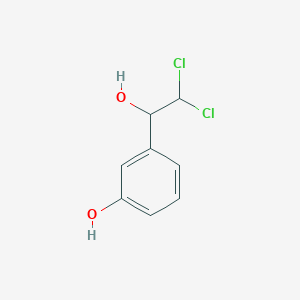
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
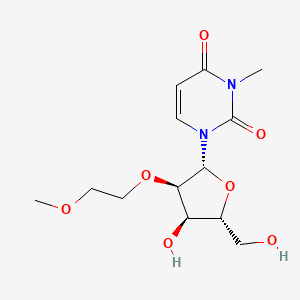
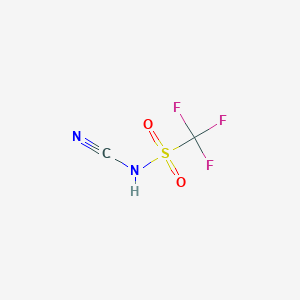
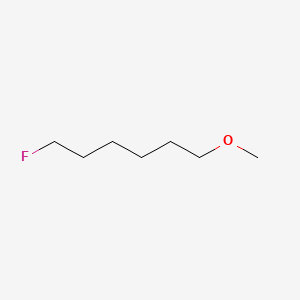
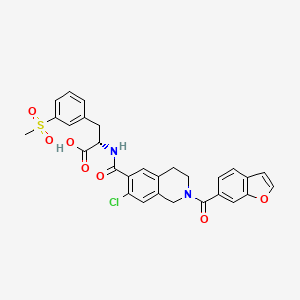
![N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide](/img/structure/B13423330.png)
